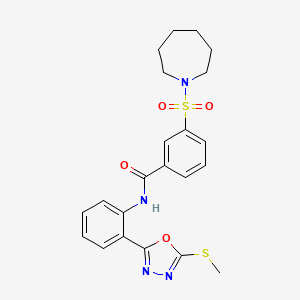
3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation pathway where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.
Biochemical Pathways
The compound’s interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 affects the beta-oxidation pathway . This pathway is responsible for the breakdown of fatty acids, with the final products being acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.
Biological Activity
3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an azepane ring, a sulfonamide group, and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
The chemical formula of the compound is C22H23N4O4S with a molecular weight of 507.0 g/mol. The compound's structural features are critical for its biological activity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N4O4S |
| Molecular Weight | 507.0 g/mol |
| CAS Number | 890594-96-4 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors. Compounds in this class often act as enzyme inhibitors or modulators of receptor activity, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The oxadiazole moiety can interact with G protein-coupled receptors (GPCRs), potentially leading to downstream signaling effects.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity: Some derivatives have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Potential: Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds, providing insights into their pharmacological potential:
- Antimicrobial Evaluation : A study synthesized several oxadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with structural similarities to our target compound exhibited promising results .
- Anticancer Activity : Research investigating the anticancer properties of oxadiazole derivatives found that some compounds effectively inhibited the growth of cancer cell lines, suggesting a potential mechanism involving cell cycle arrest and apoptosis .
- Inflammation Models : In vivo studies demonstrated that certain sulfonamide-containing compounds reduced inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-31-22-25-24-21(30-22)18-11-4-5-12-19(18)23-20(27)16-9-8-10-17(15-16)32(28,29)26-13-6-2-3-7-14-26/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKULDOPMVJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














